molecular formula C14H13NO B12647206 Fluoren-2-amine, 3-methoxy- CAS No. 6893-23-8

Fluoren-2-amine, 3-methoxy-

Cat. No.: B12647206
CAS No.: 6893-23-8
M. Wt: 211.26 g/mol
InChI Key: AQTUKLQQBIWMIE-UHFFFAOYSA-N
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Description

Fluoren-2-amine, 3-methoxy- is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of an amine group at the second position and a methoxy group at the third position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-2-amine, 3-methoxy- typically involves the introduction of the amine and methoxy groups onto the fluorene backbone. One common method is the nucleophilic substitution reaction where a suitable fluorene derivative is reacted with an amine source under basic conditions. For example, 2-bromo-3-methoxyfluorene can be treated with ammonia or an amine in the presence of a base like sodium hydroxide to yield Fluoren-2-amine, 3-methoxy-.

Industrial Production Methods

Industrial production of Fluoren-2-amine, 3-methoxy- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fluoren-2-amine, 3-methoxy- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso-fluorene or nitro-fluorene derivatives.

    Reduction: More saturated fluorene derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Fluoren-2-amine, 3-methoxy- in biological systems involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoren-2-amine, 3-methoxy- is unique due to the presence of both the amine and methoxy groups, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

CAS No.

6893-23-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-methoxy-9H-fluoren-2-amine

InChI

InChI=1S/C14H13NO/c1-16-14-8-12-10(7-13(14)15)6-9-4-2-3-5-11(9)12/h2-5,7-8H,6,15H2,1H3

InChI Key

AQTUKLQQBIWMIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC3=CC=CC=C3C2=C1)N

Origin of Product

United States

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